2-AMINO-1-(4-FLUORO-PHENYL)-ETHANONE OXIME
Description
The exact mass of the compound N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine is 168.06989108 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)8(5-10)11-12/h1-4,12H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUGWGGCQSJNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694376 | |
| Record name | N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82585-34-0 | |
| Record name | N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Versatile Role of Oxime Functional Groups in Synthetic Strategies
The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone in the edifice of synthetic chemistry. nih.gov Historically, oximes were first synthesized in the 19th century through the reaction of hydroxylamine (B1172632) with aldehydes and ketones. researchgate.net This straightforward formation belies the group's rich and varied reactivity. Oximes are stable, crystalline compounds that serve as crucial intermediates in a plethora of chemical transformations. researchgate.net
Their versatility stems from the ability to be converted into a wide array of other functional groups, including amines, nitriles, and amides through reactions like the Beckmann rearrangement. researchgate.net Furthermore, the oxime group can participate in cycloaddition reactions and can be a precursor to reactive iminyl radicals, which are valuable in the synthesis of nitrogen-containing heterocyclic compounds. googleapis.com The capacity of the oxime's hydroxyl group and nitrogen atom to act as both hydrogen bond donors and acceptors also makes them valuable components in the design of supramolecular assemblies. researchgate.net Their applications are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to their use in materials science and as ligands in coordination chemistry. researchgate.netrsc.org
The Strategic Importance of Fluorinated Organic Compounds
The incorporation of fluorine into organic molecules has become a powerful and widely used strategy in the chemical sciences, particularly in medicinal chemistry. researchgate.net Despite fluorine's high abundance in the Earth's crust, naturally occurring organofluorine compounds are exceedingly rare. nih.gov The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. researchgate.net
Fluorine's high electronegativity and small atomic size lead to the formation of strong carbon-fluorine bonds, which can enhance the metabolic stability and bioavailability of a compound. researchgate.netbeilstein-journals.org This increased stability often translates to a longer half-life in biological systems. researchgate.net The substitution of hydrogen with fluorine can also influence a molecule's lipophilicity and its binding affinity to biological targets. researchgate.net It is estimated that approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to the profound impact of this element in drug discovery and development. beilstein-journals.org
A Closer Look at the Structural Landscape: the Amino and Fluorophenyl Moieties
The chemical character of 2-AMINO-1-(4-FLUORO-PHENYL)-ETHANONE OXIME is defined by the interplay of its constituent parts: the amino group, the 4-fluorophenyl ring, and the ethanone (B97240) oxime core. The 4-fluorophenyl group introduces the aforementioned benefits of fluorination, including enhanced metabolic stability. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect through the phenyl ring, which can influence the reactivity of the adjacent ethanone oxime moiety.
Below are tables detailing the computed properties and structural identifiers for this compound, as well as spectroscopic data for a closely related compound, 1-(4-Fluorophenyl)ethanone oxime, which provides insight into the expected spectral characteristics.
Chemical and Physical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C₈H₉FN₂O |
| Molecular Weight | 168.17 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 168.06989108 Da |
| Monoisotopic Mass | 168.06989108 Da |
| Topological Polar Surface Area | 58.6 Ų |
| Heavy Atom Count | 12 |
Spectroscopic Data for 1-(4-Fluorophenyl)ethanone oxime (a related compound) researchgate.netresearchgate.net
| Spectroscopy Type | Data |
| ¹H NMR (Proton NMR) | Chemical shifts (δ) are observed for the aromatic protons and the methyl protons. The fluorine atom on the phenyl ring will cause splitting of the signals of the adjacent protons. |
| ¹³C NMR (Carbon-13 NMR) | Signals corresponding to the different carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (J-coupling). |
Research Directions for Ethanone Oxime Derivatives
Synthesis of 2-Amino-1-(4-fluoro-phenyl)-ethanone (Ketone Precursor)
The synthesis of the ketone precursor, 2-Amino-1-(4-fluoro-phenyl)-ethanone, is a crucial first step. This compound serves as a valuable building block in the development of various bioactive molecules, particularly those targeting neurological disorders. myskinrecipes.com
Established Synthetic Routes to Substituted Phenacylamines
Substituted phenacylamines, also known as α-amino ketones, are a class of compounds that includes 2-Amino-1-(4-fluoro-phenyl)-ethanone. A common and established method for their synthesis involves the reaction of a substituted acetophenone (B1666503) with an amine source. smolecule.com For instance, one route to a related compound, 2-amino-1-(4-hydroxyphenyl)-ethanone, involves the Friedel-Crafts acylation of phenol followed by amination.
Another approach is the direct amination of the corresponding acetophenone. In the case of 2-Amino-1-(4-fluoro-phenyl)-ethanone, this would involve the reaction of 4-fluoroacetophenone with ammonia or another suitable aminating agent. smolecule.com The reaction is typically carried out in a controlled environment using solvents like ethanol or methanol and may be facilitated by a catalyst to improve reaction efficiency. smolecule.com
Alternative synthetic strategies have also been explored for related structures. For example, the synthesis of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt can be achieved by reacting phenol with a mineral acid salt of aminoacetonitrile in the presence of a catalyst. google.com While not directly applied to the fluorinated analog, this highlights the diversity of synthetic routes available for this class of compounds.
Investigation of Reaction Conditions and Reagent Optimization
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize yield, shorten reaction times, and improve product purity. prismbiolab.com This process often involves a systematic investigation of various parameters, including temperature, solvent, catalyst, and reagent concentration. nih.gov
For the synthesis of phenacylamines, the choice of solvent can significantly impact the reaction outcome. Similarly, the selection of the aminating agent and catalyst is crucial. After the synthesis, purification methods such as recrystallization are employed to obtain the final product in a pure form. smolecule.com
The table below summarizes key parameters that are typically optimized in the synthesis of substituted phenacylamines.
| Parameter | Description | Common Variations |
| Solvent | The medium in which the reaction takes place. | Ethanol, Methanol, Dioxane |
| Temperature | The heat applied to the reaction mixture. | Room temperature to reflux |
| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Lewis acids (e.g., Zinc(II) chloride), Acid catalysts |
| Reagents | The substances consumed during the course of the reaction. | Different aminating agents, varying equivalents of reactants |
| Reaction Time | The duration of the reaction. | Varies from hours to days |
Formation of this compound
The formation of the oxime from its corresponding ketone precursor is a well-established reaction in organic chemistry. numberanalytics.com Oximes are versatile intermediates with applications in the synthesis of various nitrogen-containing compounds. ijprajournal.comnih.gov
Oximation Reactions from Corresponding Ketones (e.g., Hydroxylamine (B1172632) Hydrochloride, Pyridine)
The most common method for preparing oximes is the reaction of a ketone with hydroxylamine or its salt, such as hydroxylamine hydrochloride. numberanalytics.comnih.gov The reaction is often carried out in the presence of a base, like pyridine, to neutralize the hydrochloric acid that is formed. orgsyn.org
The general reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime. khanacademy.org Various catalysts and reaction conditions have been developed to improve the efficiency and yield of this reaction. researchgate.netresearchgate.net
A typical procedure for oximation involves stirring the ketone with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, in the presence of a base like pyridine. orgsyn.org The reaction mixture is often heated to facilitate the reaction. orgsyn.org
Stereochemical Control in Oxime Formation (E/Z Isomerism)
Oximes can exist as two geometric isomers, designated as E and Z, due to the restricted rotation around the C=N double bond. numberanalytics.com The stereochemical outcome of the oximation reaction can be influenced by several factors, including the structure of the ketone, the reaction conditions, and the presence of catalysts. numberanalytics.com
The selective synthesis of one isomer over the other is often a key objective in synthetic chemistry, as the biological activity of the isomers can differ significantly. mdpi.com For instance, methods have been developed for the highly stereoselective synthesis of the E-isomer of aldoximes. researchgate.net In some cases, a mixture of E and Z isomers is obtained, which can then be separated or isomerized to the desired isomer. google.com The stereochemistry of the resulting oxime can be determined using various analytical techniques, such as NMR spectroscopy. maynoothuniversity.ie
The stability of the E and Z isomers can also be influenced by factors such as intermolecular hydrogen bonding, which may favor the formation of one isomer in the solid state. mdpi.com
Green Chemistry Approaches in Oxime Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, often referred to as "green chemistry." ijprajournal.com This approach aims to reduce the use of hazardous substances and minimize waste generation. nih.gov
Several green chemistry approaches have been applied to the synthesis of oximes. These include the use of solvent-free reaction conditions, microwave irradiation, and the use of reusable and non-toxic catalysts. nih.govresearchgate.net For example, the use of bismuth(III) oxide (Bi2O3) as a catalyst under solvent-free grinding conditions has been reported as a rapid and environmentally safe method for oxime synthesis. nih.govbohrium.com
The use of natural acids as catalysts and aqueous reaction media are other examples of green chemistry principles being applied to oxime synthesis. ijprajournal.com These methods often offer advantages such as milder reaction conditions, higher efficiency, and reduced environmental impact compared to traditional methods. numberanalytics.com
The following table provides a comparison of traditional and green chemistry approaches for oxime synthesis.
| Feature | Traditional Methods | Green Chemistry Approaches |
| Solvent | Often use volatile organic solvents. | Solvent-free conditions or use of benign solvents like water. |
| Catalyst | May use hazardous or toxic catalysts. | Employ non-toxic, reusable catalysts (e.g., Bi2O3, natural acids). ijprajournal.comnih.gov |
| Energy | Often require heating for extended periods. | Can utilize microwave irradiation or grinding for faster reactions. nih.govnih.gov |
| Waste | Can generate significant amounts of waste. | Aim to minimize waste and by-product formation. |
Alternative Synthetic Strategies for the Oxime Framework
While the classical condensation of a ketone with hydroxylamine is a primary route to oximes, alternative strategies offer pathways to these versatile compounds, particularly through the formation of radical intermediates. nih.gov These methods can be advantageous under specific circumstances, providing different selectivities and access to complex molecular architectures.
Nitrosation of olefinic precursors presents a method for the formation of oximes. This can be achieved through the reaction of an alkene with nitrosating agents. Historically, agents like nitrous acid, inorganic nitrites with an acid, alkyl nitrites, nitrosyl chloride, and nitrogen trioxide have been employed for the nitrosation of active methylene (B1212753) compounds, which then rearrange to the oxime. google.com
More contemporary methods involve metal-mediated reactions that can prevent undesirable side reactions, such as the dimerization of the intermediate nitroso compound. acs.org For instance, the reaction of nitric oxide with a compound containing an active methylene group in the presence of a variable-valence-metal salt catalyst can produce oximes. google.com In some cases, a copper(II) center can act as a C–H bond activator, leading to the generation of methylene radicals which can then undergo nitrosation. acs.org
The nitrosation of sugar oximes has also been explored, leading to the formation of 2-glycosyl-1-hydroxydiazene-2-oxides, highlighting the applicability of this method to complex, functionalized molecules. nih.govresearchgate.net
Radical-mediated reactions provide a powerful and versatile approach to oxime synthesis and functionalization. nih.gov The weak N–O bond in oxime derivatives, such as oxime esters and ethers, can undergo homolytic scission upon thermal or photochemical stimulation to generate iminyl and oxygen-centered radicals. nih.gov
Several strategies exist for generating the necessary radical precursors:
From Oxime Esters: Oxime esters are frequently used as sources of carbon-centered radicals. Homolysis of the N–O bond produces an iminyl radical and an acyloxyl radical, which can rapidly decarboxylate to yield a carbon-centered radical. nih.gov These radicals can then participate in various bond-forming reactions. nih.gov
Electron Transfer Reactions: Electron transfer can also initiate radical formation from an oxime ether. For example, samarium(II) iodide can act as an electron donor to an oxime ether containing a halogen atom, leading to a carbon-centered radical after dissociative electron transfer. libretexts.org
Photocatalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for generating iminyl radicals from oxime derivatives. nsf.gov For instance, a simple cerium salt can act as a photocatalyst to mediate the fragmentation of an oxime and generate an iminyl radical. nsf.gov
These radical intermediates can undergo a variety of transformations, including cyclizations and additions to π-systems, to construct complex nitrogen-containing molecules. libretexts.orgnsf.gov For example, a carbon-centered radical can add to the carbon-nitrogen double bond of an oxime ether. libretexts.org
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of synthetic intermediates and the final oxime product are critical steps to ensure the desired compound is obtained with high purity. A combination of chromatographic and crystallization techniques is commonly employed.
Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds based on the differential distribution of the components between a stationary phase and a mobile phase. moravek.com
Thin-Layer Chromatography (TLC): TLC is a rapid and versatile analytical technique used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. nih.govresearchgate.net For oximes, TLC can be used to separate E and Z isomers and to identify various intermediates, by-products, and the final product in a synthetic mixture. nih.govresearchgate.net The choice of the stationary phase (e.g., silica gel) and the mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation. moravek.com For some oximes, a 0.5% CuCl2 in methanol solution can be used as a staining agent for visualization on the TLC plate. sciencemadness.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful purification and analytical tool that provides higher resolution and efficiency compared to standard column chromatography. moravek.com It is widely used for the analysis and purification of oximes and their intermediates. nih.gov
Reversed-Phase HPLC (RP-HPLC): This is a common mode of HPLC where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comnih.gov This technique is suitable for the separation of polar compounds like many oximes. nih.gov The mobile phase can be modified with additives like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com
Cation-Exchange HPLC: This method is suitable for the analysis of pyridinium oximes, which are quaternary ammonium (B1175870) compounds. researchgate.net
HPLC methods can be scaled up from analytical to preparative separation for the isolation of impurities or the purification of the final product. sielc.com The purity of the final compound is often determined by HPLC analysis. nih.gov
Below is an interactive table summarizing common chromatographic conditions for oxime analysis.
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application |
| TLC | Silica Gel | Ethyl acetate/Hexane | UV light, Staining agents (e.g., CuCl2) | Reaction monitoring, Purity assessment, Isomer separation |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with Formic Acid | UV Detector | Quantitative analysis, Purity determination, Preparative purification |
| HPLC | Cation-Exchange | Ammonium Acetate Gradient | UV Detector | Analysis of quaternary ammonium oximes |
Recrystallization is a fundamental technique for purifying solid organic compounds. google.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of oximes include ethanol, methanol, and mixtures of solvents like ethyl acetate and hexane. sciencemadness.orgorgsyn.orgnih.gov For instance, 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime can be purified by recrystallization from ethanol. nih.gov
After recrystallization, the purified crystals are typically collected by filtration, washed with a small amount of cold solvent, and then dried. nih.gov The purity of the recrystallized product can be assessed by its melting point and by chromatographic techniques like HPLC. nih.gov
In some cases, the desired product may precipitate directly from the reaction mixture upon cooling, and can then be collected by filtration and washed. nih.gov Subsequent recrystallization can further enhance its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound, offering detailed insights into its proton and carbon environments.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Stereochemistry
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons, the amino group protons, the methylene protons, and the oxime hydroxyl proton. The chemical shifts, multiplicities, and coupling constants provide critical information about the electronic environment and connectivity of these protons.
The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, appearing as two sets of doublet of doublets or multiplets in the aromatic region of the spectrum. The protons ortho to the fluorine atom (H-2' and H-6') will be coupled to the fluorine and to the meta protons (H-3' and H-5'). The protons meta to the fluorine will, in turn, be coupled to the ortho protons.
The methylene protons (CH₂) adjacent to the amino group are diastereotopic due to the presence of the chiral oximino carbon. This will likely result in two distinct signals, each appearing as a doublet, due to geminal coupling. These protons would also show coupling to the adjacent amino protons, though this coupling is often broadened or not observed due to rapid exchange or quadrupolar effects of the nitrogen atom.
The amino (NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The oxime hydroxyl (OH) proton also typically presents as a broad singlet. The presence of E/Z isomerism about the C=N bond can lead to two distinct sets of signals for the protons in proximity to the oxime group, reflecting the different spatial arrangements.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (ortho to F) | 7.50 - 7.70 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9 |
| Aromatic H (meta to F) | 7.00 - 7.20 | t | J(H,H) ≈ 8-9 |
| Methylene H (CH₂) | 3.80 - 4.20 | d | J(H,H) ≈ 12-15 |
| Amino H (NH₂) | 1.50 - 3.00 | br s | - |
| Oxime H (OH) | 10.0 - 11.5 | br s | - |
Note: Predicted values are based on analogous compounds and are subject to variation based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbon of the C=N oxime group is expected to appear in the downfield region, typically between 150 and 160 ppm. The carbons of the aromatic ring will show characteristic shifts, with the carbon directly bonded to the fluorine atom (C-4') exhibiting a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom. The methylene carbon (CH₂) adjacent to the amino group will resonate in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (Oxime) | 150 - 160 |
| C-4' (C-F) | 160 - 165 (d, ¹J(C,F) ≈ 240-250 Hz) |
| C-1' (ipso-C) | 130 - 135 (d, ⁴J(C,F) ≈ 3-4 Hz) |
| C-2', C-6' | 128 - 132 (d, ²J(C,F) ≈ 8-9 Hz) |
| C-3', C-5' | 115 - 118 (d, ³J(C,F) ≈ 21-22 Hz) |
| CH₂ (Methylene) | 40 - 50 |
Note: Predicted values are based on data from structurally similar compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structure Confirmation
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the ortho and meta protons of the fluorophenyl ring, and between the methylene protons and the amino protons (if coupling is present).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the CH₂ group and the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity of the entire molecule. For example, correlations would be expected between the methylene protons and the C=N carbon, as well as between the aromatic protons and the C=N carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy provide valuable information about the functional groups present in the molecule by probing their characteristic vibrational modes.
Characterization of O-H, C=N (oxime), N-H (amino), and C-F Stretches
The IR and Raman spectra of this compound are expected to display several key absorption bands that are diagnostic for its functional groups.
O-H Stretch: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ in the IR spectrum, corresponding to the stretching vibration of the oxime hydroxyl group. This broadening is due to hydrogen bonding.
N-H Stretch: The amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, which typically appear as two distinct bands in the region of 3300-3500 cm⁻¹.
C=N Stretch (Oxime): The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption in the range of 1620-1680 cm⁻¹. This band can sometimes be weak in the IR spectrum but may be stronger in the Raman spectrum.
C-F Stretch: A strong absorption band due to the carbon-fluorine stretching vibration is expected in the region of 1200-1250 cm⁻¹.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H (Oxime) | Stretching | 3200 - 3600 | Broad, Medium-Strong (IR) |
| N-H (Amino) | Stretching | 3300 - 3500 | Medium (IR) |
| C=N (Oxime) | Stretching | 1620 - 1680 | Medium-Weak (IR), Stronger (Raman) |
| C-F | Stretching | 1200 - 1250 | Strong (IR) |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |
Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₈H₉FN₂O, corresponding to a monoisotopic mass of approximately 168.07 Da. nih.gov In a high-resolution mass spectrum (HRMS), the observation of the molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) with this precise mass would confirm the elemental composition.
The fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) would provide valuable structural information. Key fragmentation pathways could include:
Loss of functional groups: Cleavage of the N-O bond of the oxime, loss of the amino group (NH₂), or elimination of water (H₂O).
Cleavage of the carbon-carbon bond: Fission of the bond between the phenyl ring and the ethanone moiety, or the bond between the carbonyl carbon and the methylene carbon.
Rearrangements: The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds and their derivatives, which could lead to characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Fragments
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |
| 168 | [C₈H₉FN₂O]⁺ | Molecular Ion ([M]⁺) |
| 151 | [C₈H₈FN₂]⁺ | Loss of OH |
| 123 | [C₇H₄FO]⁺ | Cleavage of C-C bond and loss of CH₂NOH |
| 109 | [C₆H₄F]⁺ | Loss of the entire side chain |
| 95 | [C₆H₄F]⁺ | From further fragmentation of the fluorophenyl cation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical first step in structural elucidation. For this compound, with a chemical formula of C₈H₉FN₂O, the expected monoisotopic mass can be precisely calculated.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
| [M+H]⁺ | C₈H₁₀FN₂O⁺ | 169.0777 |
| [M+Na]⁺ | C₈H₉FN₂ONa⁺ | 191.0597 |
| [M-H]⁻ | C₈H₈FN₂O⁻ | 167.0621 |
Note: These values are calculated based on the most abundant isotopes of each element.
In a typical HRMS experiment, a solution of the compound is introduced into the mass spectrometer, often using a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The high-resolution analyzer, for instance, a time-of-flight (TOF) or Orbitrap mass analyzer, then measures the mass-to-charge ratio (m/z) of the resulting ions with exceptional precision, typically to within a few parts per million (ppm). The experimentally observed m/z value for the protonated molecule ([M+H]⁺) would be compared to the theoretical value to confirm the elemental composition. For example, the synthesis of various acetophenone oximes has been confirmed using mass spectrometry, where the observed molecular ion peaks align with the expected molecular masses. arpgweb.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a substance in a sample. For a compound like this compound, LC-MS can be used to assess its purity, study its stability, and analyze its presence in various matrices.
A typical LC-MS method for this compound would involve a reversed-phase HPLC column, where the separation is based on the hydrophobicity of the analytes. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.govnih.gov The retention time of the compound on the column is a characteristic property under a specific set of chromatographic conditions.
Table 2: Hypothetical LC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A time-programmed gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temperature | 25-40 °C |
| MS Detector | ESI source, positive ion mode |
| MS Analysis | Full scan or Selected Ion Monitoring (SIM) of the [M+H]⁺ ion |
Following separation by LC, the eluent is introduced into the mass spectrometer. In positive ion mode ESI, the compound would be detected as its protonated molecule. For quantitative analysis, a technique like multiple reaction monitoring (MRM) could be employed on a triple quadrupole mass spectrometer, offering high sensitivity and specificity. restek.comsciex.com This involves monitoring a specific fragmentation of the parent ion, which is unique to the compound of interest. While direct LC-MS analysis of underivatized amino acids can be challenging due to their high polarity, the presence of the phenyl and fluorophenyl groups in this compound would likely lead to better retention on a reversed-phase column compared to simple amino acids. restek.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information about molecular geometry, bond lengths, bond angles, and intermolecular interactions.
Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles
A single-crystal X-ray diffraction study of this compound would reveal its exact solid-state conformation. Based on studies of similar structures, such as 2'-fluoro-substituted acetophenone derivatives, it is expected that the molecule would adopt a specific conformation to minimize steric hindrance and electronic repulsion. nih.gov For instance, the dihedral angle between the phenyl ring and the carbonyl group (or in this case, the oxime group) is a key conformational parameter. nih.gov In 2'-fluoroacetophenone (B1202908) derivatives, an s-trans conformation, where the fluorine and oxygen atoms are in an anti-periplanar arrangement, is favored. nih.gov
Table 3: Expected Bond Lengths and Angles for this compound based on Analogous Structures
| Bond/Angle | Expected Value | Reference |
| C=N (oxime) | ~1.27 Å | researchgate.net |
| N-O (oxime) | ~1.40 Å | researchgate.net |
| C-F | ~1.36 Å | nih.gov |
| C-C (aromatic) | ~1.39 Å | nih.gov |
| C-N (amino) | ~1.47 Å | General value |
| C-C-N (amino) | ~110° | General value |
| C=N-O (oxime) | ~111° | researchgate.net |
| C-C=N (oxime) | ~120° | researchgate.net |
Note: These are approximate values and can vary depending on the specific crystal packing and intermolecular interactions.
The crystal structure of 2-hydroxy-2-phenylacetophenone oxime shows an O1-N1 bond length of 1.4026 (18) Å and a C7=N1 bond length of 1.278 (2) Å. researchgate.net The C=N-O bond angle in this related compound is 115.36 (14)°. researchgate.net The presence of the 4-fluoro substituent on the phenyl ring is not expected to dramatically alter the core geometry of the acetophenone oxime moiety, but it can influence the electronic properties and intermolecular interactions.
Analysis of Tautomeric Forms and Stereochemical Configurations in the Crystalline State
Oximes can exist as geometric isomers (E and Z) due to the restricted rotation around the C=N double bond. arpgweb.com X-ray crystallography would definitively establish which isomer is present in the crystalline state. Furthermore, the amino group introduces the possibility of tautomerism. While the amino form is generally more stable for 2-aminoheterocycles, the presence of electron-withdrawing groups can favor the imino tautomer. researchgate.net In the case of this compound, the amino form is expected to be the predominant tautomer in the solid state.
Another important tautomeric equilibrium to consider is the oxime-nitrone tautomerism. rsc.orgresearchgate.net While the oxime form is typically more stable, computational studies have shown that the nitrone tautomer can be involved in certain reactions. rsc.orgresearchgate.net X-ray crystallography would provide a snapshot of the dominant tautomeric form in the crystal lattice.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Assemblies)
The solid-state structure of this compound is expected to be heavily influenced by intermolecular interactions, particularly hydrogen bonding. The oxime group is an excellent hydrogen bond donor (O-H) and acceptor (N atom), and the amino group provides additional hydrogen bond donors (N-H). scispace.com
Oximes frequently form hydrogen-bonded dimers via O-H···N interactions, creating a characteristic R₂²(6) ring motif. scispace.comscispace.com Alternatively, they can form catemeric chains. scispace.comacs.org The presence of the amino group could lead to more complex hydrogen bonding networks, potentially involving N-H···O or N-H···N interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy (Applicable to Derivatives and Complexes)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the parent compound this compound will have characteristic absorptions in the UV region due to π→π* transitions of the aromatic ring and the C=N chromophore, this technique is particularly insightful when studying its derivatives and metal complexes. dergipark.org.trresearchgate.net
The electronic spectra of iminooxime ligands and their metal complexes show characteristic absorption bands. dergipark.org.trresearchgate.net For instance, π→π* transitions related to the benzene (B151609) ring are typically observed in the deep UV region, while n→π* transitions associated with the imine or oxime group appear at longer wavelengths. dergipark.org.tr
Table 4: Expected UV-Vis Absorption Maxima for Derivatives and Complexes of this compound
| Transition | Expected Wavelength Range (nm) | Notes |
| π→π* (aromatic) | 200-260 | High intensity |
| π→π* (C=N) | 260-300 | Medium to high intensity |
| n→π* (C=N) | 300-340 | Low intensity |
| Metal-to-Ligand Charge Transfer (MLCT) | 380-450 | In metal complexes, high intensity |
| d-d transitions | 450-750 | In transition metal complexes, low intensity and broad |
Note: The exact positions and intensities of these bands are highly dependent on the solvent, the specific derivative or metal ion, and the coordination geometry.
Upon coordination to a metal ion, the electronic spectrum of the ligand is often perturbed. New absorption bands may appear in the visible region due to metal-to-ligand charge transfer (MLCT) or d-d transitions. dergipark.org.trlibretexts.org The position and intensity of these bands can provide valuable information about the geometry of the metal complex and the nature of the metal-ligand bonding. uvt.roresearchgate.net For example, the formation of nickel(II), cobalt(II), and copper(II) complexes with iminooxime ligands results in the appearance of d-d transition bands at wavelengths greater than 490 nm. dergipark.org.tr The study of the UV-Vis spectra of such complexes can also be used to determine their optical band gaps, which is relevant for applications in materials science. dergipark.org.trresearchgate.net
Reactions Involving the Oxime Moiety
The oxime group (C=N-OH) is a rich hub of chemical reactivity, participating in reductions, etherifications, rearrangements, and cycloadditions. These transformations are fundamental in synthetic organic chemistry for creating new carbon-nitrogen and nitrogen-oxygen bonds.
The reduction of the oxime functionality in this compound is a critical transformation that yields the corresponding vicinal diamine, 1-(4-fluorophenyl)ethane-1,2-diamine. This reaction is significant as chiral diamines are valuable ligands in asymmetric catalysis and key building blocks for pharmaceuticals.
Various reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is a common method. Chemical reductants like sodium borohydride (B1222165) in the presence of a transition metal salt or lithium aluminum hydride are also effective.
Of particular interest is the asymmetric reduction to selectively produce one enantiomer of the resulting diamine. Biocatalysis using enzymes like ene-reductases (ERs) has shown promise in the reduction of oximes to amines with high stereoselectivity. nih.gov While not specifically documented for this compound, these enzymes have been shown to reduce the C=N bond of oximes, representing a promiscuous but synthetically useful activity. nih.gov Another approach involves the use of chiral reagents, such as (–)-bornan-2-exo-yloxyaluminium dichloride, which has been successfully used for the asymmetric reduction of α-amino ketones, providing the corresponding amino alcohols with high enantiomeric excess. rsc.org A similar strategy could potentially be adapted for the asymmetric reduction of the oxime.
Table 1: General Conditions for Oxime Reduction
| Reaction Type | Reagent/Catalyst | Product | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni | Primary Amine | Widely used, effective for various oximes. |
| Chemical Reduction | NaBH₄/NiCl₂, LiAlH₄ | Primary Amine | Powerful reducing agents, require careful handling. |
| Asymmetric Biocatalysis | Ene-Reductases (ERs) | Chiral Primary Amine | High stereoselectivity, environmentally benign conditions. nih.gov |
The hydroxyl group of the oxime moiety can be readily derivatized to form oxime ethers through O-alkylation or O-arylation. These derivatives are important intermediates in the synthesis of various biologically active compounds and heterocyclic systems. nih.gov
O-alkylation is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The base, commonly sodium or potassium carbonate, deprotonates the oxime hydroxyl group to form the more nucleophilic oximate anion, which then displaces the leaving group on the alkylating agent. nih.gov For example, the reaction of an oxime with methyl iodide in the presence of a base would yield the corresponding O-methyl oxime ether. A related compound, (Z/E)-2-bromo-1-(4-fluorophenyl)ethanone O-methyl oxime, has been synthesized, demonstrating the feasibility of this reaction on a similar scaffold. rsc.org
O-arylation can be more challenging but can be accomplished using methods such as palladium-catalyzed cross-coupling reactions. organic-chemistry.org This involves reacting the oxime with an aryl halide in the presence of a palladium catalyst and a suitable ligand. This method allows for the introduction of a wide range of aryl groups onto the oxime oxygen.
Table 2: Representative Oxime Etherification Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| O-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | O-Alkyl Oxime Ether |
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for carbon-nitrogen bond formation and is used industrially in the production of caprolactam, the precursor to Nylon 6. wikipedia.org The reaction is typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or via reagents like tosyl chloride or phosphorus pentachloride that convert the hydroxyl group into a good leaving group. wikipedia.orgmasterorganicchemistry.com
For an unsymmetrical ketoxime like this compound, the rearrangement is stereospecific. The group that is anti-periplanar to the leaving group on the nitrogen atom migrates. This means that the (E) and (Z) isomers of the oxime would theoretically yield different amide products. The migration of the 4-fluorophenyl group would lead to N-(4-fluorobenzoyl)aminomethane, while the migration of the aminomethyl group would result in 2-amino-N-(4-fluorophenyl)acetamide. The stereochemistry of the starting oxime dictates the final product.
The mechanism involves protonation of the oxime hydroxyl group, followed by a concerted migration of the anti-alkyl/aryl group with the expulsion of water to form a nitrilium ion intermediate. masterorganicchemistry.comorganic-chemistry.org This intermediate is then attacked by water to yield the amide after tautomerization. masterorganicchemistry.com
Table 3: Beckmann Rearrangement of this compound
| Migrating Group | Expected Amide Product |
|---|---|
| 4-Fluorophenyl group | N-(4-fluorobenzoyl)aminomethane |
Oximes are valuable precursors for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In this context, the oxime can be converted in situ to a nitrile oxide, which is a 1,3-dipole. This is typically achieved by oxidation of the oxime with an oxidizing agent like sodium hypochlorite.
The generated nitrile oxide can then react with a dipolarophile, such as an alkene or an alkyne, in a [3+2] cycloaddition reaction to form isoxazolines or isoxazoles, respectively. nih.gov This approach provides a direct route to these important heterocyclic scaffolds, which are present in many biologically active molecules. The reaction of this compound would first generate the (4-fluorophenyl)(aminomethyl)nitrile oxide, which could then be trapped with a suitable dipolarophile. The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org
Another pathway involves the palladium-catalyzed intramolecular amino-Heck reaction of O-pentafluorobenzoyloximes having an olefinic moiety, which can lead to the synthesis of various aza-heterocycles like pyrroles and pyridines. nih.gov
Reactivity of the Primary Amino Group
The primary amino group (-NH₂) attached to the methylene carbon is a potent nucleophile and can undergo a variety of standard transformations.
Acylation of the primary amino group is a straightforward reaction that can be accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative, N-(2-(hydroxyimino)-2-(4-fluorophenyl)ethyl)acetamide.
Alkylation can introduce one or two alkyl groups onto the nitrogen atom. This is typically performed using alkyl halides. The reaction can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation.
Arylation of the primary amino group to form a diarylamine can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting the amine with an aryl halide in the presence of a palladium or copper catalyst.
These derivatization reactions of the primary amino group are fundamental for modifying the compound's properties and for building more complex molecular architectures.
Formation of Schiff Bases and Imines
The primary amino group (-NH₂) in this compound serves as a key functional handle for the synthesis of Schiff bases and imines. This transformation typically involves the condensation reaction between the amino group and a suitable carbonyl compound (an aldehyde or a ketone). The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N) of the imine or Schiff base.
The general reaction can be represented as follows:
General Reaction for Schiff Base Formation

This reaction is often catalyzed by an acid or a base and may require heating. The resulting Schiff bases are valuable intermediates in their own right and can be used in the synthesis of various heterocyclic compounds and as ligands for metal complexes. The formation of the imine introduces a new point of structural diversity, allowing for the incorporation of a wide range of substituents (R¹ and R²) derived from the carbonyl reactant. Imines are widely used as intermediates in the synthesis of various heterocycles.
Synthesis of Complex Heterocyclic Systems Utilizing this compound
Copper-Catalyzed Reactions for Indazole Formation
The synthesis of indazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, can be achieved through various synthetic routes. One emerging strategy involves the intramolecular cyclization of suitably substituted precursors, such as 2-aminoaryl ketoximes, facilitated by a copper catalyst. While direct and extensive research on the copper-catalyzed cyclization of this compound to its corresponding indazole is not widely documented in publicly available literature, the principles can be extrapolated from similar copper-catalyzed transformations involving related substrates.
Copper catalysts, particularly Cu(I) and Cu(II) salts, are known to mediate C-N and N-N bond-forming reactions, which are crucial steps in the formation of the indazole ring system from an amino ketoxime precursor. The general proposed pathway involves the coordination of the copper catalyst to the oxime and amino functionalities, which facilitates the intramolecular cyclization.
A plausible reaction for the formation of 6-fluoro-3-methyl-1H-indazole from 2-amino-1-(4-fluoro-phenyl)-ethanone would theoretically proceed via the intramolecular cyclization of the corresponding ketoxime. The reaction would likely require a copper(I) or copper(II) catalyst, a suitable ligand to stabilize the copper complex, a base to facilitate deprotonation, and an appropriate solvent system.
Table 1: Hypothetical Reaction Conditions for Copper-Catalyzed Indazole Formation
| Parameter | Condition | Role |
| Substrate | This compound | Precursor for the indazole ring |
| Catalyst | CuI, Cu(OAc)₂, or other Cu(I)/Cu(II) salts | Facilitates C-N and N-N bond formation |
| Ligand | 1,10-Phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or similar bidentate ligands | Stabilizes the copper catalyst and enhances its reactivity |
| Base | K₂CO₃, Cs₂CO₃, or an organic base | Promotes deprotonation and facilitates cyclization |
| Solvent | DMF, DMSO, or Toluene | Provides a suitable medium for the reaction |
| Temperature | Elevated temperatures (e.g., 80-140 °C) | Provides the necessary activation energy for the reaction |
Investigation of Reaction Mechanisms and Kinetics
The mechanistic understanding of copper-catalyzed indazole formation from 2-aminoaryl ketoximes is still an area of active research. Based on related copper-catalyzed amination and cyclization reactions, a plausible catalytic cycle can be proposed.
The reaction likely initiates with the coordination of the copper catalyst to the nitrogen atoms of both the amino group and the oxime of the substrate. This coordination brings the reactive centers into close proximity. A subsequent base-assisted deprotonation of the amino group would generate a more nucleophilic nitrogen species.
This is followed by an intramolecular nucleophilic attack of the amino nitrogen onto the oxime nitrogen, a process that is facilitated by the copper center which acts as a Lewis acid to activate the oxime. This step leads to the formation of a new N-N bond and a cyclic intermediate. Subsequent rearomatization, possibly involving the elimination of a water molecule, would yield the final indazole product and regenerate the active copper catalyst, allowing it to re-enter the catalytic cycle.
Kinetic studies of such reactions are crucial for optimizing reaction conditions and for gaining deeper insight into the reaction mechanism. Key kinetic parameters to investigate would include the reaction order with respect to the substrate, catalyst, and ligand concentrations. Such studies could help to identify the rate-determining step of the reaction, which could be the initial coordination, the N-N bond formation, or the final aromatization step.
Furthermore, kinetic isotope effect studies, by replacing specific hydrogen atoms with deuterium, could provide more detailed information about the bond-breaking and bond-forming events in the transition state of the rate-determining step.
Due to the limited specific literature on the copper-catalyzed cyclization of this compound, detailed kinetic data is not available. However, the investigation of these parameters would be a critical next step in the development and understanding of this synthetic methodology.
Theoretical and Computational Investigations of 2 Amino 1 4 Fluoro Phenyl Ethanone Oxime
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
Identification of Nucleophilic and Electrophilic Regions:An MEP surface analysis, which is crucial for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, has not been published for this specific oxime. This prevents a predictive discussion of its reactive sites.
While computational studies on analogous oxime-containing compounds exist, the strict requirement to focus solely on 2-AMINO-1-(4-FLUORO-PHENYL)-ETHANONE OXIME precludes the use of data from other molecules. The unique combination of the amino group, the fluoro-phenyl ring, and the ethanone (B97240) oxime moiety would result in a distinct electronic structure and set of properties that cannot be accurately extrapolated from related but different chemical structures.
Further experimental and computational research is required to elucidate the specific molecular and electronic properties of this compound.
Fukui Function Analysis for Local Reactivity Properties
No information is available in the searched literature regarding the Fukui function analysis of this compound.
Bond Dissociation Energies (BDE) for Chemical Stability and Degradation Pathways
Specific bond dissociation energy values for this compound have not been reported in the reviewed sources.
Prediction of Non-Linear Optical (NLO) Properties
There are no available studies predicting or measuring the non-linear optical properties of this compound.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
No molecular dynamics simulation studies for this compound were found in the public domain.
Role As a Key Building Block in Advanced Organic Synthesis
Precursor for Complex Nitrogen-Containing Scaffolds
The structural framework of 2-amino-1-(4-fluoro-phenyl)-ethanone oxime makes it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of both an amino group and an oxime offers multiple reaction pathways for cyclization and functionalization.
Research has demonstrated that aminophenyl ketoximes are valuable precursors for the synthesis of indazoles, a class of bicyclic heterocyclic compounds with significant pharmacological interest. orgsyn.org The general strategy involves the activation of the oxime hydroxyl group, followed by an intramolecular electrophilic amination where the adjacent aniline (B41778) nitrogen attacks the activated oxime, leading to the formation of the indazole ring system. orgsyn.org This metal-free approach provides a mild and efficient route to substituted 1H-indazoles.
Furthermore, the reactivity of oximes is widely exploited in the synthesis of other nitrogen heterocycles. The N-O bond of the oxime can be cleaved to generate iminyl radicals, which can then participate in various cyclization reactions to form pyrrolines, lactams, and phenanthridines. nsf.gov Additionally, oximes and their derivatives can serve as key components in the construction of pyridines. rsc.org For instance, a three-component reaction of oxime acetates, benzaldehydes, and 1,3-dicarbonyl compounds, promoted by ammonium (B1175870) iodide, can yield highly substituted pyridines. rsc.org
Intermediate in the Synthesis of Agrochemicals
The incorporation of fluorine atoms and nitrogen-containing moieties is a common strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and bioavailability. While specific, large-scale industrial applications of this compound in agrochemical synthesis are not extensively documented in publicly available literature, its structural motifs suggest significant potential in this sector.
Compounds containing aminophenyl ethanone (B97240) oxime structures are noted for their potential applications in the development of new agrochemicals. cymitquimica.com The presence of the fluorophenyl group is particularly relevant, as fluorinated compounds often exhibit enhanced biological activity. Pyridine oximes, a related class of compounds, have been investigated for their herbicidal properties, indicating the potential for oxime-containing structures in crop protection. researchgate.netresearchgate.net The versatile reactivity of the amino and oxime groups allows for the synthesis of a wide array of derivatives, which can be screened for various agrochemical activities, including as fungicides, insecticides, and herbicides. The compound can serve as a key intermediate for more complex molecules with desired agrochemical profiles.
Utility in the Synthesis of Ligands for Coordination Chemistry
The oxime group is a well-established coordinating moiety in inorganic and coordination chemistry. The nitrogen and oxygen atoms of the oxime can act as donors, forming stable complexes with a variety of metal ions. The presence of the additional amino group in this compound enhances its potential as a chelating ligand.
Aminophenyl ethanone oxime derivatives are known to form stable complexes with metal ions. cymitquimica.com The ability of the oxime moiety to both donate and accept hydrogen bonds also makes it a valuable building block in supramolecular chemistry. nih.govresearchgate.net Pyridine oximes have been extensively studied for their ability to form coordination compounds with various metals, which have applications in areas such as catalysis and materials science. researchgate.net The specific geometry and electronic properties of the metal complexes can be tuned by modifying the substituents on the phenyl ring, making this compound a potentially valuable ligand for creating tailored coordination compounds with specific catalytic or material properties.
Chiral Precursor in Asymmetric Synthesis of Nonracemic Amines
Chiral amines are crucial building blocks in the pharmaceutical industry, as the stereochemistry of a drug molecule often dictates its biological activity. The asymmetric reduction of imines and related C=N double bonds is a powerful strategy for the synthesis of enantiomerically enriched amines. nih.gov
While direct studies on the asymmetric reduction of this compound are not prevalent, the general principles of asymmetric catalysis suggest its potential as a prochiral substrate. The C=N bond of the oxime can be asymmetrically hydrogenated using a chiral catalyst to produce a chiral amine. The development of transition metal catalysts with chiral ligands has enabled the highly enantioselective reduction of a wide range of imines. nih.gov The resulting chiral amino alcohol from the reduction of the oxime could then be further elaborated. The synthesis of chiral α-fluoroalkyl-α-amino acids, for instance, has been achieved through strategies involving the asymmetric reduction of iminoesters. nih.gov This suggests that this compound could serve as a precursor for the synthesis of valuable, nonracemic fluorinated amino compounds.
Versatile Synthon for Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, offering significant advantages in terms of atom economy and step efficiency. nih.gov The functional groups present in this compound make it a suitable candidate for participation in such reactions.
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. nih.govnih.gov Research has shown that hydroxylamines and oximes can be used as components in Ugi-type reactions. scribd.com For example, a four-component reaction involving an oxime can lead to the formation of N-hydroxypeptides. scribd.com The amino group of this compound can react with a carbonyl compound to form an imine in situ, which can then participate in an Ugi or a related MCR. This approach allows for the rapid generation of diverse molecular scaffolds. The use of α-amino acids in Ugi-like reactions, which are structurally related to the target compound, has been shown to produce a wide variety of complex, drug-like molecules. mdpi.com This highlights the potential of this compound as a valuable synthon for combinatorial chemistry and the discovery of new bioactive compounds through multicomponent strategies.
Advanced Analytical Methodologies for Research Grade Characterization
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) stands as a primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. This technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the target compound and comparing them to the integral of a certified internal standard of known purity and weight, a precise and accurate quantification of the analyte's purity can be achieved.
For the purity assessment of 2-AMINO-1-(4-FLUORO-PHENYL)-ETHANONE OXIME, a ¹H-qNMR experiment would be conducted. A precisely weighed amount of the compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) are dissolved in a deuterated solvent, typically DMSO-d₆. The spectrum is then acquired under specific parameters that ensure full signal relaxation, such as a long relaxation delay (D1).
The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
I is the integral value of the signal.
N is the number of protons generating the signal.
MW is the molecular weight.
m is the mass.
P is the purity of the standard.
In the ¹H NMR spectrum of the closely related compound 1-(4-Fluorophenyl)ethanone oxime, characteristic signals for the aromatic protons and the methyl group protons are observed. researchgate.net For this compound, signals corresponding to the aminomethyl group (CH₂-NH₂) would also be present and could be selected for integration, provided they are well-resolved from other signals.
Illustrative qNMR Purity Assessment Data:
| Parameter | Value |
| Analyte Signal Integral (Ianalyte) | 1.50 (for CH₂ protons) |
| Number of Analyte Protons (Nanalyte) | 2 |
| Internal Standard Signal Integral (Istd) | 2.00 |
| Number of Standard Protons (Nstd) | 4 |
| Analyte Mass (manalyte) | 10.2 mg |
| Internal Standard Mass (mstd) | 8.5 mg |
| Analyte Molecular Weight (MWanalyte) | 168.17 g/mol |
| Internal Standard Molecular Weight (MWstd) | 90.03 g/mol |
| Internal Standard Purity (Pstd) | 99.9% |
| Calculated Purity | 98.7% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Differential Scanning Calorimetry (DSC) for Thermal Stability during Synthetic Processes
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is invaluable for assessing the thermal stability of a compound, identifying phase transitions such as melting and decomposition, and determining the heat of these processes.
In the context of the synthesis of this compound, DSC analysis provides critical information about its melting point, which is an indicator of purity, and its decomposition temperature. A sharp melting endotherm suggests a highly pure crystalline material, while a broad peak may indicate the presence of impurities. The onset of an exothermic event typically signifies thermal decomposition, a crucial parameter for ensuring safety during synthesis, handling, and storage. nih.gov Studies on various amino acids and other organic molecules have demonstrated the utility of DSC in determining thermal properties. researchgate.net
A typical DSC experiment involves heating a small, hermetically sealed sample pan containing the compound at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The resulting thermogram plots heat flow against temperature.
Hypothetical DSC Data for this compound:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 145.5 | 148.2 | 112.4 (Endothermic) |
| Decomposition | 210.8 | 215.3 | -350.7 (Exothermic) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as sulfur or halogens) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of the compound. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its identity and purity. For fluorinated compounds, specialized methods may be required for fluorine determination. thieme-connect.de
For this compound, with the molecular formula C₈H₉FN₂O, the theoretical elemental composition can be calculated as follows:
Theoretical vs. Experimental Elemental Composition:
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 57.14 | 57.08 | -0.06 |
| Hydrogen (H) | 5.39 | 5.42 | +0.03 |
| Nitrogen (N) | 16.66 | 16.61 | -0.05 |
| Fluorine (F) | 11.30 | 11.25 | -0.05 |
| Oxygen (O) | 9.51 | 9.64 (by difference) | +0.13 |
Note: The experimental data in this table is hypothetical and for illustrative purposes only. A deviation of less than ±0.4% is generally considered acceptable.
Advanced Chromatographic Purity Profiling (e.g., GC-MS, LC-MS/MS)
Advanced chromatographic techniques coupled with mass spectrometry are powerful tools for purity profiling, allowing for the separation, identification, and quantification of the main component as well as any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification. Studies on related oxime derivatives have shown that isomerization can sometimes occur in the heated GC inlet or column. nih.gov The fragmentation patterns of acetophenone (B1666503) derivatives are well-studied and can aid in the structural elucidation of related impurities. msu.edu
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS is ideal for compounds that are not suitable for GC due to low volatility or thermal instability. The compound is separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by selecting a parent ion, fragmenting it, and analyzing the resulting daughter ions. This is particularly useful for confirming the identity of the main peak and for characterizing co-eluting impurities.
Illustrative Purity Profile by LC-MS:
| Retention Time (min) | Detected m/z | Proposed Identity | Area % |
| 5.2 | 169.07 [M+H]⁺ | This compound | 99.85 |
| 4.8 | 153.08 [M+H]⁺ | 1-(4-fluorophenyl)ethanone | 0.08 |
| 6.1 | 171.08 [M+Na]⁺ | Sodium Adduct of Analyte | 0.05 |
| 7.3 | Not Identified | Unknown Impurity | 0.02 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Emerging Research Avenues and Future Perspectives for 2 Amino 1 4 Fluoro Phenyl Ethanone Oxime
Development of Novel Catalytic Systems for Efficient Synthesis and Transformations
The synthesis and transformation of oximes are pivotal areas of chemical research. Future efforts concerning 2-AMINO-1-(4-FLUORO-PHENYL)-ETHANONE OXIME are likely to concentrate on developing more efficient, selective, and sustainable catalytic systems. While specific catalytic syntheses for this exact molecule are not extensively detailed, research on analogous structures provides a clear direction.
For instance, the synthesis of related oximes has been achieved through methods like the iron-catalyzed nitrosation of styrenes. researchgate.net The development of novel catalysts is crucial for controlling stereoselectivity, as many oxime derivatives can exist as (E) and (Z) isomers, which can be separated by techniques like column chromatography. nih.gov Another avenue involves leveraging palladium catalysts, such as BrettPhos Pd G4, which has been used in challenging amidation reactions in multi-step syntheses. tue.nl The exploration of such catalysts could enable more efficient pathways to synthesize and functionalize the amino group or the aromatic ring of the target compound.
Future research will likely focus on catalysts that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. The goal is to create systems that offer high yields and selectivity under mild reaction conditions.
Table 1: Potential Catalytic Systems for Synthesis and Transformation
| Catalyst Type | Potential Application | Rationale/Example from Related Compounds |
| Iron-based Catalysts | Synthesis via nitrosation of olefins | Fe(BF4)2·6H2O has been used for the synthesis of substituted styrene-derived oximes. researchgate.net |
| Palladium-based Catalysts | Cross-coupling and amidation reactions | BrettPhos Pd G4 has proven effective in complex amidation steps, relevant for modifying the amino group. tue.nl |
| Copper-based Catalysts | Chemoselective reduction | Copper(II) oxide with borane-ammonia has been used for the chemoselective synthesis of 4-AMINOACETOPHENONE OXIME from its nitro precursor. chemicalbook.com |
| Acid Catalysis | Dynamic exchange reactions | Acid-catalyzed dynamic exchange of oximes is crucial for creating Covalent Adaptable Networks (CANs). rsc.org |
Exploration of Functionalized Materials Incorporating Oxime Derivatives
The oxime functional group is a versatile tool in materials science, particularly in the development of dynamic and functional materials. rsc.orgrsc.org The unique ability of the oxime group to participate in reversible reactions makes it an excellent candidate for creating Covalent Adaptable Networks (CANs). rsc.org These materials possess self-healing and reprocessable properties.
The structure of this compound offers multiple points for incorporation into polymer backbones or for surface functionalization. The amino group can be readily used for forming amide or imine linkages, while the oxime moiety itself can engage in dynamic oxime-exchange reactions. rsc.org The fluorine atom can impart desirable properties such as thermal stability and hydrophobicity to the resulting material. Research in this area could lead to the development of advanced sensors, smart coatings, and recyclable thermosets.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern synthetic chemistry is increasingly moving towards continuous manufacturing processes, and flow chemistry represents a significant advancement in this domain. tue.nl The integration of the synthesis of this compound and its derivatives into automated flow chemistry platforms offers numerous advantages over traditional batch processing. rsc.orgchemrxiv.org
Table 2: Comparison of Batch vs. Flow Chemistry for Oxime Synthesis
| Feature | Batch Synthesis | Flow Chemistry |
| Process Type | Discontinuous | Continuous |
| Scalability | Challenging | Straightforward |
| Heat & Mass Transfer | Often inefficient | Highly efficient |
| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes |
| Reproducibility | Can be variable | High |
| Automation | Limited | Easily integrated |
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Computational Modeling
A deep understanding of reaction mechanisms is fundamental to optimizing existing chemical processes and designing new ones. Advanced techniques like ultrafast spectroscopy and computational modeling are becoming indispensable tools for elucidating the complex dynamics of chemical reactions. nih.govyoutube.com
Ultrafast spectroscopy, with its ability to probe molecular events on femtosecond to picosecond timescales, can provide unprecedented insight into the transient species and transition states involved in the synthesis and transformations of this compound. ru.nl This technique can help map the flow of energy within molecules during a reaction. youtube.com
Complementing these experimental methods, computational modeling and density functional theory (DFT) calculations can predict reaction pathways, activation energies, and the electronic structure of intermediates. rsc.orgbristol.ac.uk Such synergistic studies, combining experimental and theoretical approaches, are crucial for understanding the substituent effects of the fluoro and amino groups on the reactivity of the oxime moiety and for designing more efficient catalytic cycles. nih.gov
Design of Next-Generation Building Blocks Based on its Structural Features
The compound this compound is a valuable scaffold for the design of next-generation chemical building blocks. sigmaaldrich.com Its trifunctional nature (amino, fluoro-phenyl, oxime) allows for orthogonal chemical modifications, making it a versatile synthon.
The amino-oxime structure is a key feature in the synthesis of more complex heterocyclic systems, such as amino-1,2-oxazinones, which are precursors to beta-amino acid derivatives. nih.gov The fluorinated phenyl ring is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or binding affinity. Therefore, derivatives of this compound could serve as key intermediates in the synthesis of novel bioactive molecules and pharmaceuticals. nih.govmdpi.com The strategic modification of this building block could lead to libraries of compounds for high-throughput screening in drug discovery programs. sigmaaldrich.com
Q & A
Q. What are the standard synthetic routes for 2-amino-1-(4-fluoro-phenyl)-ethanone oxime, and how is the reaction optimized?
- Methodological Answer : The compound is synthesized via condensation of 2-amino-4'-fluoroacetophenone with hydroxylamine hydrochloride under acidic conditions (e.g., HCl/ethanol). Precursor ketones like 4-fluoroacetophenone can be prepared via Friedel-Crafts acylation using 4-fluorobenzene and acetyl chloride. Optimization involves pH control (4–6) and reflux duration (6–8 hrs) to maximize oxime yield. Purity is confirmed by TLC and recrystallization in ethanol/water .
Q. Which spectroscopic techniques are critical for structural confirmation of this oxime?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., NH2 at δ 2.5–3.0 ppm, oxime proton at δ 8.5–9.0 ppm) and carbon framework.
- IR Spectroscopy : Identifies N–H (3300–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C–F (1100–1200 cm⁻¹) stretches.
- X-ray Crystallography : Resolves stereochemistry (E/Z isomerism) and crystal packing using SHELXL for refinement .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Methodological Answer : Solubility is tested in polar (DMSO, methanol) and non-polar solvents (hexane) via gravimetric analysis. Stability studies (HPLC monitoring) show decomposition above 150°C or in strong acidic/basic media. Storage recommendations: desiccated at 4°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How does the 4-fluoro substituent influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing fluorine enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack (e.g., Grignard reagents). Comparative kinetic studies with non-fluorinated analogs (e.g., 4-methyl derivatives) quantify rate constants via UV-Vis or LC-MS monitoring. DFT calculations (B3LYP/6-31G*) model transition states to explain substituent effects .
Q. What strategies are employed to resolve contradictions in reported antimicrobial activities of oxime derivatives?
- Methodological Answer : Discrepancies arise from variations in microbial strains, assay protocols (e.g., broth microdilution vs. agar diffusion), or isomer purity (E vs. Z). Solutions include:
- Standardized MIC Assays : Use CLSI guidelines with fixed inoculum size (1–5 × 10⁵ CFU/mL).
- HPLC-Purified Isomers : Separate E/Z forms and test individually.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How can computational methods predict the DNA-binding affinity of this oxime?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with DNA minor grooves (e.g., d(CGATCG)₂).
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
- UV-Vis Titration : Validate predictions experimentally by monitoring hypochromicity at 260 nm .
Q. What are the decomposition products under thermal stress, and how are they analyzed?
- Methodological Answer : Pyrolysis-GC/MS identifies toxic NOx and HF emissions above 200°C. Mitigation involves inert-atmosphere handling and scrubbers. TGA-DSC quantifies decomposition onset temperatures, while FTIR monitors gaseous byproducts in real-time .
Safety and Handling
Q. What are the key safety protocols for handling this compound in lab settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
